Methyl 2,2-difluoropropanoate

Vue d'ensemble

Description

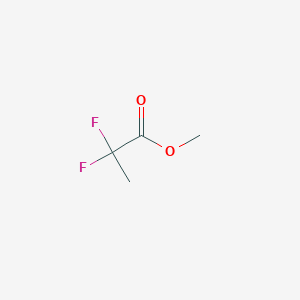

Methyl 2,2-difluoropropanoate is an organic compound with the molecular formula C4H6F2O2. It is a clear liquid with a molecular weight of 124.09 g/mol. This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,2-difluoropropanoate can be synthesized through various methods. One common synthetic route involves the esterification of 2,2-difluoropropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Analyse Des Réactions Chimiques

Decarboxylative Aldol Reactions

Methyl 2,2-difluoro-3-oxopropanoate (2 ) undergoes Yb(OTf)₃-promoted Krapcho decarboxylation to generate a reactive difluoroenolate intermediate. This intermediate participates in aldol reactions with diverse carbonyl electrophiles, forming C–CF₂ bonds efficiently .

Key Features

-

One-pot reaction : Combines decarboxylation and aldol addition without intermediate isolation .

-

Substrate scope : Compatible with aromatic aldehydes, ketones, and heterocyclic carbonyl compounds. For example:

Mechanistic Insights

-

Decarboxylation : Yb(OTf)₃ facilitates the Krapcho process by coordinating to the ester carbonyl, promoting CO₂ elimination .

-

Enolate stability : The α,α-difluoro substitution stabilizes the enolate, suppressing retro-aldol reactions .

Optimized Conditions

Reduction to 2,2-Difluoropropanol

Methyl 2,2-difluoropropanoate is reduced to 2,2-difluoropropanol using sodium triacetyl borohydride (STAB) in 2-methyltetrahydrofuran (2-MeTHF) .

Procedure Highlights

-

Ester activation : Acetic acid (0.2 eq) protonates the ester carbonyl, enhancing electrophilicity .

-

Reduction : STAB adds in batches to control exothermicity, achieving 95% conversion .

-

Workup : Triethylamine quenches excess reductant, followed by distillation to isolate 2,2-difluoropropanol (b.p. 97–100°C) .

Performance Data

| Step | Yield | Purity (GC) |

|---|---|---|

| Ester synthesis | 95% | 99.5% |

| Reduction | 90% | 98% |

Reactivity in Non-Decarboxylative Contexts

This compound participates in ester interchange reactions, as demonstrated in the synthesis of ethyl 2,2-difluoropropanoate derivatives .

Representative Data

| Compound | (CDCl₃, δ) | (CDCl₃, δ) |

|---|---|---|

| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | 3.94 (s, 3H), 7.51–8.09 (m, 5H) | -107.2 (s, 2F) |

Stability and Handling Considerations

-

Thermal stability : Decomposes above 120°C, releasing CO and fluorinated byproducts .

-

Storage : Stable under inert atmosphere at 4°C for >6 months .

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Reagent | Yield Range | Functional Group Tolerance |

|---|---|---|---|

| Decarboxylative Aldol | Yb(OTf)₃ | 70–95% | High (esters, nitriles) |

| Reduction | STAB/AcOH | 85–95% | Moderate (sensitive to acids) |

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2,2-difluoropropanoate serves as a crucial building block in the synthesis of more complex organic molecules. Its fluorinated nature allows for enhanced reactivity in nucleophilic substitution reactions, making it valuable in creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is being investigated for its potential applications in drug development:

- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic properties against cancer cell lines. This compound may act as a lead compound for developing new anticancer drugs .

- Antimicrobial Activity : Its biological activity suggests potential use as an antimicrobial agent. Studies show that fluorinated esters can disrupt microbial membranes or inhibit essential enzymes, indicating a broad-spectrum antimicrobial effect .

Agrochemical Development

The unique properties of this compound make it a candidate for developing novel agrochemicals:

- Pesticides and Herbicides : Its biological activity could be harnessed to create targeted agrochemical agents that minimize environmental impact while effectively controlling pests .

Case Study 1: Anticancer Research

A study demonstrated that similar difluoropropanoates inhibited tumor growth in xenograft models. The mechanism involved interference with critical signaling pathways involved in cancer progression. This suggests that this compound could be further explored as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The compound's ability to inhibit essential enzymes was highlighted as a key mechanism of action .

Mécanisme D'action

The mechanism of action of methyl 2,2-difluoropropanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For example, fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Ethyl 2,2-difluoropropanoate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl 2-fluoropropanoate: Contains only one fluorine atom.

Methyl 2,2,2-trifluoropropanoate: Contains three fluorine atoms.

Uniqueness: Methyl 2,2-difluoropropanoate is unique due to its specific balance of fluorine atoms, which imparts distinct chemical and physical properties. The presence of two fluorine atoms can enhance the compound’s stability and reactivity compared to its mono- or trifluorinated counterparts .

Activité Biologique

Methyl 2,2-difluoropropanoate (C4H6F2O2) is a fluorinated ester that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a propanoate backbone with two fluorine atoms substituted at the second carbon. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making it an interesting candidate for drug design.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing fluorinated groups often exhibit enhanced binding affinities to target enzymes due to the unique electronic properties imparted by fluorine. For instance, studies have shown that fluorinated esters can act as effective inhibitors in various enzymatic pathways.

- Cellular Uptake : The lipophilic nature of this compound may facilitate its uptake into cells, allowing it to exert its effects intracellularly.

- Reactivity in Biological Systems : The difluoropropanoate moiety can undergo hydrolysis or other transformations in biological environments, leading to the release of active metabolites that may possess distinct biological activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, in vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines through apoptosis induction.

- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of this compound against certain bacterial strains. This effect is hypothesized to arise from its ability to disrupt bacterial cell membranes.

Case Study 1: Anticancer Activity

A study published in Nature explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The study concluded that the compound's lipophilicity contributed to its ability to penetrate bacterial membranes effectively .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 25 | Apoptosis via caspase activation |

| Antimicrobial | E. coli | 50 | Membrane disruption |

| Antimicrobial | S. aureus | 100 | Membrane disruption |

Propriétés

IUPAC Name |

methyl 2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-4(5,6)3(7)8-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBWZPDOQVNCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576400 | |

| Record name | Methyl 2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38650-84-9 | |

| Record name | Methyl 2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.